REACTION_CXSMILES
|
Cl.[CH3:2][NH:3][O:4][CH3:5].C(N(CC)CC)C.[CH:13]([O:16][C:17]1[CH:18]=[C:19]([CH:23]=[C:24]([O:26][CH:27]([CH3:29])[CH3:28])[CH:25]=1)[C:20](Cl)=[O:21])([CH3:15])[CH3:14]>ClCCl>[CH:13]([O:16][C:17]1[CH:18]=[C:19]([CH:23]=[C:24]([O:26][CH:27]([CH3:29])[CH3:28])[CH:25]=1)[C:20]([N:3]([O:4][CH3:5])[CH3:2])=[O:21])([CH3:15])[CH3:14].[OH:26][C:24]1[CH:23]=[C:19]([CH:18]=[C:17]([OH:16])[CH:25]=1)[C:20]([OH:21])=[O:4] |f:0.1|
|
Name
|
N,O-dimethylhydroxylamine-HCl
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
Cl.CNOC
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
12.4 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
3,5-diisopropoxybenzoyl chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)OC=1C=C(C(=O)Cl)C=C(C1)OC(C)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with water
|
Type
|
EXTRACTION
|
Details
|
extracted with three portions of dichloromethane
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purification of the resulting brown oil by column chromatography (30% acetone/hexane)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)OC=1C=C(C(=O)N(C)OC)C=C(C1)OC(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=C(C(=O)O)C=C(C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |